3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Description
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound featuring a pyrrole ring substituted with bromophenyl and methylphenyl groups
Properties
IUPAC Name |
3-[1-(3-bromophenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-14-5-7-15(8-6-14)19-11-9-17(10-12-20(23)24)22(19)18-4-2-3-16(21)13-18/h2-9,11,13H,10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJGWPIHBHLSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
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Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials would include 3-bromobenzaldehyde and 4-methylbenzaldehyde, which undergo condensation with an appropriate amine under acidic conditions to form the pyrrole ring.
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Substitution Reactions: : The bromophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.
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Propanoic Acid Addition: : The final step involves the addition of a propanoic acid group to the pyrrole ring. This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole compound reacts with propanoic anhydride in the presence of a catalyst like AlCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl-substituted pyrrole derivatives.
Substitution: Amino or thiol-substituted pyrrole derivatives.
Scientific Research Applications
3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: It can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics.
Biological Studies: The compound’s structure allows it to be used in studies of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methylphenyl groups can enhance binding affinity through hydrophobic interactions, while the propanoic acid group can participate in hydrogen bonding with active site residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(3-fluorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(3-iodophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
Compared to its analogs, 3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and biochemical research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
